1-Benzyl-3-methyl-1,4-dihydropyridine
Description
Structure
3D Structure
Properties
CAS No. |
154471-94-0 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-benzyl-3-methyl-4H-pyridine |
InChI |
InChI=1S/C13H15N/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13/h2-5,7-10H,6,11H2,1H3 |
InChI Key |
HBBQNURMOUTLNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyl 3 Methyl 1,4 Dihydropyridine and Its Derivatives
Classical and Modified Hantzsch Condensation Approaches
The Hantzsch dihydropyridine (B1217469) synthesis, first reported by Arthur Hantzsch in 1881, remains one of the most fundamental and widely used methods for constructing the 1,4-DHP ring system. nih.govwikipedia.org It is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, most commonly ammonia (B1221849). wikipedia.orgorganic-chemistry.org
Multi-Component Reaction Strategies for the Dihydropyridine Core
The Hantzsch synthesis is a prime example of a one-pot, multi-component reaction (MCR), which offers significant advantages in terms of efficiency, atom economy, and operational simplicity by combining two or more synthetic steps without isolating intermediates. azaruniv.ac.irias.ac.in The classical mechanism is believed to proceed through two key intermediates: an enamine, formed from the condensation of a β-ketoester and the nitrogen source, and an α,β-unsaturated carbonyl compound, formed via a Knoevenagel condensation between the aldehyde and the second equivalent of the β-ketoester. organic-chemistry.orgyoutube.com The subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine (B1200194) product. frontiersin.org
Numerous modifications to the original Hantzsch reaction have been developed to improve yields, shorten reaction times, and broaden the substrate scope. These include the use of various catalysts (both Lewis and Brønsted acids), microwave irradiation, and environmentally benign solvents like water or deep eutectic solvents. nih.govwikipedia.orgias.ac.inresearchgate.net
Adaptations for N-Benzyl Substitution and C3-Methyl Introduction
To synthesize N-substituted 1,4-dihydropyridines, such as the target N-benzyl derivatives, the ammonia source in the classical Hantzsch reaction is replaced with a primary amine. For the specific synthesis of 1-benzyl-1,4-dihydropyridines, benzylamine (B48309) or its salts (e.g., phenylmethanamine hydrochloride) are used as the nitrogen donor. nih.govrsc.org
A reported synthesis of didodecyl 1-benzyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate exemplifies this approach, where a solution of dodecyl acetoacetate (B1235776), phenylmethanamine hydrochloride, and benzaldehyde (B42025) in pyridine (B92270) was refluxed to yield the N-benzyl substituted product. nih.gov
Introducing a methyl group at the C3 position in a standard Hantzsch synthesis is non-trivial, as this position is typically occupied by an ester group derived from the β-ketoester starting material. Achieving a C3-methyl substitution would require an unsymmetrical Hantzsch reaction using a different set of starting materials. For instance, one of the dicarbonyl components would need to be a β-diketone that could provide the methyl group at the desired position following cyclization. The synthesis of unsymmetrical 1,4-DHPs is a key area of research to generate structural diversity. ias.ac.inrsc.org
Influence of Aldehyde and Acetoacetate Variations on Product Structure
The structure of the final 1,4-dihydropyridine product is directly determined by the choice of the initial components in the Hantzsch condensation.
The Aldehyde: The aldehyde component determines the substituent at the C4 position of the dihydropyridine ring. Using different aromatic, heteroaromatic, or aliphatic aldehydes allows for the introduction of a wide variety of groups at this position. nih.govresearchgate.net
The β-Dicarbonyl Compound: The two equivalents of the β-dicarbonyl compound (typically a β-ketoester like ethyl acetoacetate or methyl acetoacetate) determine the substituents at the C2, C6, C3, and C5 positions. In a symmetrical synthesis, this results in identical groups at C2 and C6 (e.g., methyl) and identical ester groups at C3 and C5. wikipedia.orgthermofisher.com
The following table illustrates how variations in the aldehyde and β-ketoester components influence the structure of the resulting N-benzyl-1,4-dihydropyridine derivatives.
| Aldehyde | β-Ketoester | Nitrogen Source | Resulting C4-Substituent | C2/C6 Substituents | C3/C5 Substituents |
| Benzaldehyde | Ethyl Acetoacetate | Benzylamine | Phenyl | Methyl | Ethoxycarbonyl |
| 4-Nitrobenzaldehyde | Methyl Acetoacetate | Benzylamine | 4-Nitrophenyl | Methyl | Methoxycarbonyl |
| Formaldehyde | Ethyl Acetoacetate | Benzylamine | Unsubstituted (H) | Methyl | Ethoxycarbonyl |
| Benzaldehyde | Dodecyl Acetoacetate | Benzylamine | Phenyl | Methyl | Dodecyloxycarbonyl |
Synthesis via N-Activated Pyridinium (B92312) Salts
An alternative strategy to construct the 1,4-dihydropyridine scaffold involves the dearomatization of a pre-existing pyridine ring. This is typically achieved by activating the pyridine as an N-substituted pyridinium salt, which makes the ring susceptible to nucleophilic attack.
Regioselective Nucleophilic Additions to N-Benzylpyridinium Species
Pyridinium salts are versatile electrophiles that can undergo nucleophilic addition at the C2 (α), C4 (γ), or C6 (α') positions to yield 1,2-, 1,4-, or 1,6-dihydropyridines, respectively. nih.govnih.gov Directing a nucleophile to a specific site on the ring can be challenging, but the choice of N-substituent on the pyridinium salt plays a crucial role in controlling the regioselectivity of the addition. nih.gov
The use of N-benzylpyridinium salts has been shown to favor the addition of nucleophiles to the C4 position, leading to the desired 1-benzyl-1,4-dihydropyridine products. acs.org This C4 regioselectivity is considered unusual compared to other activating groups like N-acyl, which often direct addition to the C2/C6 positions. acs.org This distinct reactivity makes N-benzylpyridinium salts a valuable platform for the synthesis of 1,4-dihydropyridine derivatives. acs.orgtandfonline.com
Utilization of Organometallic Reagents (e.g., Benzylic Zinc Bromides, Organocopper)
A variety of carbon nucleophiles, particularly organometallic reagents, have been successfully employed in the regioselective addition to N-activated pyridinium salts.
Benzylic zinc reagents have been demonstrated to add with high regioselectivity to 1-(phenoxycarbonyl) salts of methyl nicotinate (B505614) to yield methyl-1-(phenoxylcarbonyl)-4-benzyl-1,4-dihydronicotinates. tandfonline.com While the activating group in this specific example is phenoxycarbonyl, the principle extends to other systems. Similarly, substituted benzylic Grignard reagents have been used for the regiospecific γ-addition to pyridinium salts to prepare 4-benzylpyridines, a process that proceeds through a 1,4-dihydropyridine intermediate. tandfonline.com The use of mixed copper-zinc benzylic organometallics has also been reported for the facile synthesis of functionalized 4-benzylpyridines via addition to pyridinium salts. tandfonline.com
The following table summarizes examples of organometallic additions to pyridinium species to form 1,4-dihydropyridine derivatives.
| Pyridinium Salt System | Organometallic Reagent | Position of Addition | Product Type |
| 1-(Phenoxycarbonyl)pyridinium salt | Benzylic Zinc Bromide | C4 | 4-Benzyl-1,4-dihydropyridine |
| N-Alkyl Nicotinate Salt | Aryl Boronic Acid (Rh-catalyzed) | C4/C6 (catalyst controlled) | 4-Aryl- or 6-Aryl-1,4-dihydropyridine |
| Generic Pyridinium Salt | Substituted Benzylic Grignard Reagent | C4 | 4-Benzyl-1,4-dihydropyridine |
| N-Benzylpyridinium Bromide | Indoles (organocatalyzed) | C4 | 4-(Indolyl)-1-benzyl-1,4-dihydropyridine |
This synthetic approach, starting from an aromatic precursor, provides a powerful and complementary method to the classical Hantzsch condensation for accessing specifically substituted 1,4-dihydropyridine structures.
Addition of Aminoheterocycles to N-Benzyl-3-cyanopyridinium Chloride
A significant synthetic route to 4-substituted-1-benzyl-1,4-dihydropyridines involves the reaction of N-benzyl-3-cyanopyridinium chloride with various aminoheterocycles. Research has demonstrated that 5-aminopyrazoles react with N-benzyl-3-cyanopyridinium chloride to yield 1-benzyl-3-cyano-4-(5-aminopyrazol-4-yl)-1,4-dihydropyridines with a high degree of regioselectivity. researchgate.net This reaction is not limited to pyrazole (B372694) derivatives; other aminoheterocycles such as 5-aminoisoxazole, 2-aminothiazole, and 6-aminouracil (B15529) react in an analogous manner, showcasing the versatility of this method for introducing diverse heterocyclic moieties at the C4 position of the dihydropyridine ring. researchgate.net
The reaction proceeds via the nucleophilic addition of the electron-rich carbon atom of the aminoheterocycle to the electron-deficient C4 position of the pyridinium salt. The regioselectivity is driven by the electronic properties of both the pyridinium ring, which is activated by the N-benzyl and 3-cyano groups, and the specific nucleophilicity of the reacting carbon on the aminoheterocycle.
Synthetic Routes from 1-Aza-1,3-butadienes (Enimines)
An expedient method for the synthesis of unsymmetrically substituted N-benzyl-1,4-dihydropyridines utilizes α,β-unsaturated aldimines, also known as 1-aza-1,3-butadienes or enimines. researchgate.net These compounds can react with various partners to construct the dihydropyridine core. For instance, the reaction of 1-aza-1,3-butadienes with homophthalic anhydrides has been studied, leading to a variety of addition products. researchgate.net While this specific reaction can yield multiple adducts depending on the conditions, it highlights the utility of the aza-diene system as a building block for complex heterocyclic structures. researchgate.net
In the context of forming 1,4-dihydropyridines, a phosphine-catalyzed enantioselective [4+2] annulation reaction between allene (B1206475) ketones and 1-azadienes has been developed to produce tetrahydropyridines, which are closely related structures. acs.orgnih.gov This type of cycloaddition showcases a modern approach to constructing the six-membered nitrogen-containing ring system inherent to dihydropyridines.
Stereoselective Synthetic Approaches for Chiral 1-Benzyl-1,4-Dihydropyridine Derivatives
The synthesis of chiral 1,4-dihydropyridines is of significant interest due to the stereospecific interactions of enantiomers in biological systems. ic.ac.uk Numerous strategies have been developed to achieve stereoselectivity, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. mdpi.comrsu.lvresearchgate.net
Application of Chiral Auxiliaries and Asymmetric Catalysis
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org One effective strategy involves attaching a chiral auxiliary to a nicotinic amide derivative. This chiral precursor is then converted to a pyridinium salt, where the auxiliary shields one face of the ring. A subsequent nucleophilic attack occurs on the unshielded face, leading to a stereoselective formation of the chiral dihydropyridine. novapublishers.com For example, thiazolidine-2-thione and oxazolidinone moieties derived from L-phenylalanine have been successfully used as chiral auxiliaries. novapublishers.com The conformation of the intermediate pyridinium salt, influenced by cation-π interactions and steric factors, dictates the direction of nucleophilic attack and thus the chirality of the final product. novapublishers.com
Another approach involves the stereoselective Michael addition using the t-butyl ester of L-valine as a chiral auxiliary, which has been shown to achieve high enantiomeric excess (>95% ee). researchgate.net Asymmetric catalysis offers an alternative, highly efficient route. The first cinchona-alkaloid-organocatalyzed enantioselective synthesis of chiral 1,4-dihydropyridines has been described, involving a Michael addition reaction between malononitrile (B47326) derivatives and enamines. nih.gov This method provides access to highly substituted chiral 1,4-dihydropyridines with very good results. nih.gov
Table 1: Examples of Chiral Auxiliaries in 1,4-Dihydropyridine Synthesis
| Chiral Auxiliary | Precursor | Key Reaction Type | Stereoselectivity | Reference |
|---|---|---|---|---|
| (S)-4-Thiazolidine-2-thione | Nicotinic amide | Nucleophilic addition | High | novapublishers.com |
| (S)-4-Oxazolidinone | Nicotinic amide | Nucleophilic addition | High (opposite to thione) | novapublishers.com |
Enantioselective Syntheses of Related N-Benzyl Tetrahydropyridines
Research into the stereoselective synthesis of the more saturated tetrahydropyridine (B1245486) ring system provides valuable insights applicable to their dihydropyridine counterparts. An improved synthesis of N-benzyl-5-ethyl-1,2,3,4-tetrahydropyridine has been reported, highlighting synthetic accessibility to this class of compounds. acs.org
More advanced catalytic methods have been developed for the enantioselective synthesis of tetrahydropyridines. A phosphine-catalyzed [4+2]-annulation reaction between allene ketones and 1-azadienes yields tetrahydropyridines in good yields and with excellent enantioselectivities. acs.orgnih.gov Furthermore, a quinine-derived squaramide has been shown to efficiently catalyze a triple-domino Michael/aza-Henry/cyclization reaction to provide tetrahydropyridines with three contiguous stereocenters in good yields and excellent enantiomeric excesses. nih.gov These methods demonstrate the power of organocatalysis in constructing complex, optically active N-benzyl substituted nitrogen heterocycles.
Post-Synthetic Derivatization Strategies of the 1,4-Dihydropyridine Core
Functionalization of the pre-formed 1,4-dihydropyridine scaffold is a crucial strategy for creating diverse analogues and fine-tuning their properties. This approach allows for the introduction of various functional groups at different positions on the ring.
Functionalization at C2 and C6 Positions (e.g., Bromination of Alkyl Groups)
The alkyl groups at the C2 and C6 positions of the 1,4-dihydropyridine ring are common sites for post-synthetic modification. One of the most important transformations is the bromination of these methyl or other alkyl groups, as the resulting bromomethyl derivatives are versatile intermediates for further nucleophilic substitution. nih.govnih.gov
The bromination of 2,6-dimethyl groups on an N-benzyl 1,4-dihydropyridine has been successfully achieved using N-bromosuccinimide (NBS) in methanol. nih.gov This reaction proceeds by adding a solution of NBS dropwise to the dihydropyridine solution, yielding the desired 2,6-bis(bromomethyl)-1,4-dihydropyridine. nih.gov Further studies have explored various brominating agents to optimize this transformation for bis-1,4-dihydropyridine structures, identifying pyridinium bromide–perbromide in ethyl acetate (B1210297) as an optimal system for tetrabromination of the methyl groups. nih.gov The resulting brominated compounds can then be reacted with nucleophiles, such as pyridine derivatives, to introduce cationic moieties, a common strategy in the development of amphiphilic 1,4-dihydropyridines. nih.govnih.gov An enantioselective version of this reaction has also been developed, where a desymmetrizing monobromination of a symmetrical 1,4-DHP converts an inert C-H bond into a versatile C-Br bond, enabling efficient modification of the resulting chiral derivatives. researchgate.net
Table 2: Brominating Agents for C2/C6 Methyl Group Functionalization
| Reagent | Substrate Type | Solvent | Outcome | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | N-benzyl 2,6-dimethyl-1,4-DHP | Methanol | 2,6-bis(bromomethyl)-1,4-DHP | nih.gov |
| Pyridinium bromide–perbromide (PBPB) | bis-1,4-DHP | Ethyl Acetate | Optimal for tetrabromination | nih.gov |
Introduction of Amide or Carboxylic Acid Moieties at the C3 Position
The introduction of amide or carboxylic acid functional groups at the C3 position of the 1,4-dihydropyridine ring is a key synthetic modification. These moieties are often installed by chemical transformation of a pre-existing ester group, typically an ethyl or methyl carboxylate, which is a common feature of compounds synthesized via the Hantzsch reaction.
One prominent method for introducing amide functionalities is through direct amination of a 1,4-dihydropyridine dicarboxylate precursor. nih.gov Research has demonstrated a one-step synthesis of 1,4-dihydropyridine hybrid benzamide (B126) derivatives via an amination method. nih.gov In this approach, a starting material such as diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is reacted with a substituted benzamide, like 2-hydroxybenzamide, in ethanol. The reaction is typically refluxed for a short period, and the desired N,N'-bis(substituted-benzoyl)-1,4-dihydropyridine-3,5-dicarboxamide products can be obtained in high yields, ranging from 82% to 93%. nih.gov The structures of these compounds are confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectral analyses. nih.gov
The following table summarizes the synthesis of various N3,N5-Bis(2-hydroxybenzoyl)-1,4-dihydropyridine-3,5-dicarboxamide derivatives, highlighting the substituent at the C4 position and the corresponding yield.
| Compound | C4-Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 2a | Furan-2-yl | 93 | 202-204 |
| 2b | Phenyl | 85 | 210-212 |
| 2c | 4-Chlorophenyl | 82 | 218-220 |
| 2d | 4-Hydroxyphenyl | 86 | 208-210 |
| 2e | 4-Methoxyphenyl | 89 | 220-222 |
For the introduction of carboxylic acid moieties, a different synthetic strategy can be employed. One reported method involves the synthesis of dihydropyridine carboxylic acid derivatives from ynone precursors. mdpi.com The process begins with the activation of an ynone with triflic anhydride, followed by a nucleophilic addition of a bis(trimethylsilyl) ketene (B1206846) acetal. mdpi.com This sequence leads to the formation of the desired dihydropyridine carboxylic acid derivatives in good yields. mdpi.com
Furthermore, it is possible to create mono-carboxylic acid derivatives through the selective and differentiated cleavage of one of two ester groups on a polysubstituted 1,4-dihydropyridine. epo.org This allows for the transformation of a diester into a compound with one carboxylic acid group and one ester group, which can then be further modified if needed. epo.org
Formation of Pyridinium Salt Derivatives from Dihydropyridines
The conversion of 1,4-dihydropyridines into their corresponding pyridinium salts is fundamentally an oxidation process that results in the aromatization of the dihydropyridine ring. A variety of methods, including chemical, electrochemical, and enzymatic approaches, have been developed to achieve this transformation. researchgate.netrsc.orgresearchgate.net
Chemical Oxidation: Various oxidizing agents can be employed to convert 1,4-dihydropyridines to pyridines. Mild and efficient methods include the use of reagents such as a few drops of nitric acid or bleaching powder (calcium hypochlorite). researchgate.net These methods have been shown to be effective for the oxidation of a range of dihydropyridine derivatives, providing the corresponding pyridine products in moderate to good yields (25% to 64%). researchgate.net
Electrochemical Oxidation: Electrochemical oxidation represents a clean and efficient method for the aromatization of the 1,4-dihydropyridine ring. researchgate.netosi.lv Studies using cyclic voltammetry have shown that 1,4-dihydropyridine derivatives can be oxidized to the corresponding pyridine form. researchgate.net A significant advantage of preparative electrolysis is that it often yields the pyridine as the sole product, avoiding the formation of byproducts that can occur with chemical oxidation methods. researchgate.net
Enzymatic Oxidation: A green chemistry approach for this transformation involves the use of enzymes. Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines utilizes aerial oxygen as the oxidant. rsc.org This method is performed under mild reaction conditions and exclusively delivers the pyridine products with yields of up to 95%. rsc.org This biocatalytic approach is environmentally benign and can be integrated into a one-pot synthesis of pyridines starting from the initial Hantzsch reaction components. rsc.org
Formation of Pyridinium Salts on Substituents: An alternative strategy involves attaching pyridinium salt moieties to the substituents of the 1,4-dihydropyridine ring, while the core ring structure remains in its reduced, non-aromatic form. A synthetic route to achieve this has been developed for N-benzyl 1,4-dihydropyridine derivatives. nih.govrsu.lv This process involves the bromination of the methyl groups at the C2 and C6 positions of the dihydropyridine ring using N-bromosuccinimide (NBS). nih.govrsu.lv The resulting 2,6-bis(bromomethyl) derivative then undergoes a nucleophilic substitution reaction with a pyridine derivative in acetone, yielding the target amphiphilic N-benzyl 1,4-dihydropyridine with pyridinium head groups. nih.govrsu.lv
The table below details several N-benzyl-1,4-dihydropyridine amphiphiles synthesized via this method, indicating the substituent on the pyridinium ring and the reaction yield.
| Compound | Pyridinium Substituent | Yield (%) |
|---|---|---|
| 5a | Unsubstituted | 75 |
| 5b | 4-Methyl | 55 |
| 5c | 4-tert-Butyl | 52 |
| 5d | 4-Dimethylamino | 35 |
| 5e | 4-Phenyl | 48 |
Mechanistic Investigations of 1 Benzyl 3 Methyl 1,4 Dihydropyridine Reactivity
Hydride Transfer Mechanisms in Reduction Reactions
The primary mode of action for 1,4-dihydropyridine (B1200194) derivatives in reduction reactions is the transfer of a hydride ion to an acceptor molecule. This process can proceed through several distinct mechanistic pathways, the prevalence of which is influenced by the structures of the hydride donor and acceptor, as well as the reaction conditions. While direct experimental studies specifically on 1-benzyl-3-methyl-1,4-dihydropyridine are limited in the publicly available scientific literature, the reactivity of closely related analogs, such as 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH), provides a framework for understanding its likely mechanistic behavior.
Concerted Hydride Transfer Pathways
In a concerted hydride transfer mechanism, the hydride ion is transferred from the donor to the acceptor in a single, synchronous step. This pathway is often favored in reactions where the hydride donor and acceptor form a well-organized transition state. For 1,4-dihydropyridine derivatives, this typically involves the direct transfer of the C4-hydrogen with its pair of electrons to the acceptor. Computational studies on related 1,4-DHP systems have explored the energetics of such concerted pathways, often comparing them to stepwise alternatives. The degree of concertedness can vary, with some reactions exhibiting a highly synchronous transfer of the hydride, while others may have a more asynchronous character where bond breaking and bond formation are not perfectly simultaneous.
Stepwise Electron-Proton-Electron (EPE) Mechanisms
An alternative to the concerted pathway is a stepwise mechanism involving the sequential transfer of an electron, a proton, and another electron (EPE). In this multi-step process, the initial step is the transfer of a single electron from the dihydropyridine (B1217469) ring to the acceptor molecule, forming a radical cation of the dihydropyridine and a radical anion of the acceptor. This is followed by the transfer of a proton (H⁺) from the dihydropyridine radical cation and a subsequent second electron transfer. Studies on the photo-induced oxidation of NADH and its model compound, 1-benzyl-1,4-dihydronicotinamide (BNAH), have provided evidence for a stepwise e⁻, H⁺, e⁻ sequence. researchgate.net This pathway is often implicated in reactions involving substrates that are good electron acceptors.
Hydrogen Coupled Electron Transfer (HCET) Pathways
Hydrogen Coupled Electron Transfer (HCET), also referred to as Proton-Coupled Electron Transfer (PCET), represents a mechanism where an electron and a proton are transferred in a single kinetic step. This can occur in a concerted manner (CPET) where the electron and proton transfer between the same donor and acceptor centers, or in a stepwise fashion where initial electron transfer is followed by a rapid proton transfer (or vice versa). The distinction between a concerted hydride transfer and a concerted proton-coupled electron transfer can be subtle and often requires sophisticated experimental and computational analysis. For dihydropyridine derivatives, the possibility of HCET pathways adds another layer of complexity to their reactivity, particularly in biological systems or in the presence of proton relays.
Analysis of Kinetic Isotope Effects (KIE)
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for distinguishing between concerted and stepwise pathways in hydride transfer reactions. The KIE is determined by comparing the rate of reaction with a normal hydrogen atom at the transferring position to the rate with a heavier isotope, typically deuterium (B1214612) (D). A significant primary KIE (typically kH/kD > 2) is often indicative of the C-H bond being broken in the rate-determining step of the reaction, which is consistent with both concerted and some stepwise mechanisms where the initial hydrogen transfer is rate-limiting.
In the context of hydride transfer from dihydropyridine analogs, the magnitude of the KIE can provide insights into the transition state geometry. For example, a reinvestigation of the formal hydride transfer reaction between 1-benzyl-3-cyanoquinolinium ion and N-methyl-9,10-dihydroacridine, an NADH model system, showed no kinetic isotope effect on the initial step of the reaction under certain conditions. acs.org This suggests that C-H bond cleavage is not involved in the rate-determining step of that initial process, potentially pointing towards an initial electron transfer.
| Hydride Transfer Reaction | Observed kH/kD | Implied Mechanistic Feature |
| General Concerted Hydride Transfer | > 2 | C-H bond breaking is rate-determining. |
| Initial Electron Transfer followed by H-transfer | ~ 1 | C-H bond breaking is not in the rate-determining step. |
Quantitative Assessment of Hydride-Donating Abilities
The ability of a 1,4-dihydropyridine derivative to donate a hydride is quantified by its hydricity (ΔG°H⁻), which is the Gibbs free energy change for the heterolytic cleavage of the C-H bond to yield a hydride ion and the corresponding pyridinium (B92312) cation. A more negative hydricity value indicates a stronger hydride donor. The hydricity of various NADH analogs and other hydride donors has been determined experimentally and computationally. These values are crucial for predicting the thermodynamic feasibility of a hydride transfer reaction.
| Compound | Hydricity (ΔG°H⁻) in MeCN (kcal/mol) |
| 1-Benzyl-1,4-dihydronicotinamide (BNAH) | ~59 |
| Hantzsch Ester | ~63 |
Note: The hydricity values can vary depending on the solvent and the method of determination.
Electron Transfer Processes
In addition to hydride transfer, this compound can participate in single-electron transfer (SET) reactions. In a SET process, the dihydropyridine donates a single electron to an acceptor molecule, forming a radical cation. This initial electron transfer can be the first step in a stepwise hydride transfer (as in the EPE mechanism) or it can initiate other reaction pathways.
The facility of electron transfer from a 1,4-dihydropyridine is related to its oxidation potential. Lower oxidation potentials correspond to better electron donors. The benzyl (B1604629) group at the N1 position and the methyl group at the C3 position of this compound will influence its electronic properties and thus its oxidation potential. Photo-induced electron transfer from 1,4-dihydropyridines to various acceptors has been well-documented. researchgate.net In these processes, photoexcitation of the dihydropyridine enhances its ability to donate an electron.
The formation of a radical cation intermediate in these reactions can be detected by spectroscopic techniques such as electron spin resonance (ESR). The subsequent fate of this radical cation depends on the reaction conditions and the nature of the other species present in the reaction mixture. It can undergo proton loss, further oxidation, or participate in radical coupling reactions.
Single-Electron Transfer (SET) Mechanisms in Redox Transformations
The reactivity of 1,4-dihydropyridines (DHPs), including this compound, in redox transformations is often governed by single-electron transfer (SET) mechanisms. These compounds are structurally analogous to the biologically crucial dihydronicotinamide adenine (B156593) dinucleotide (NADH) coenzyme and are recognized for their capacity to act as reducing agents. nih.govresearchgate.net The transfer of a hydride equivalent (H⁻) from a DHP to a substrate can proceed through a one-step, direct transfer or, more commonly, via a multi-step process initiated by a single-electron transfer.
In a multi-step SET pathway, the initial step involves the transfer of a single electron from the dihydropyridine to an electron acceptor, forming a DHP radical cation. acs.org This is often followed by the transfer of a proton (H⁺) and a second electron, or by the transfer of a hydrogen atom (H•), to complete the reduction of the substrate. The exact sequence—electron-proton-electron (EPE) or electron-hydrogen atom transfer (e⁻/H•)—can be influenced by the specific reactants and conditions. nih.gov
Research into the reduction of various pyridinium salts has demonstrated that the regiochemistry of the product (1,4- vs. 1,2-dihydropyridine) can be dictated by the operating mechanism. A direct, single-step hydride transfer often yields the 1,2-dihydropyridine isomer, whereas a two-step (e⁻/H•) transfer mechanism favors the formation of the thermodynamically more stable 1,4-dihydropyridine product. nih.govnih.gov This suggests that for reactions involving this compound, the prevalence of SET pathways is a critical factor in its reactivity as a reductant. The stability and delocalization of the intermediate radical cation play a significant role in the feasibility of these SET processes. mdpi.com
Furthermore, 1,4-dihydropyridines have been employed as sacrificial single-electron reductants in photoredox catalysis, highlighting their fundamental role in SET-driven reactions. nih.gov In the absence of a photocatalyst, certain DHP anions can be directly excited by visible light to a highly reducing state, enabling the single-electron reduction of substrates like aryl chlorides. acs.orgnih.gov
Determination of One-Electron Redox Potentials
The feasibility of a single-electron transfer from a 1,4-dihydropyridine derivative is thermodynamically governed by its one-electron oxidation potential. This value is a crucial parameter for understanding and predicting its behavior in redox reactions. Cyclic voltammetry (CV) is a primary experimental technique used to determine the redox potentials of these compounds. nih.gov
For a SET process to be thermally feasible and observable, the energy difference between the ground state and the radical pair state should be minimal, typically less than 0.4 eV. nih.gov This energy difference can be estimated from the redox potentials of the electron donor (the DHP) and the electron acceptor.
The table below summarizes representative redox potential data for related 1,4-dihydropyridine compounds.
| Compound Type | Method | Potential (V) | Reference Electrode | Notes |
|---|---|---|---|---|
| Cationic 1,4-DHP Amphiphiles | Cyclic Voltammetry | 1.6 - 1.7 | Not Specified | Oxidation potential in acetonitrile (B52724). researchgate.net |
| 1,4-DHP Anion (Excited State) | Estimation via Rehm–Weller equation | ~ -2.6 | SCE | Demonstrates potent photoreductant capability. acs.orgnih.gov |
| PMes₃ (Phosphine Donor for comparison) | Cyclic Voltammetry | 0.21 | Fc/Fc⁺ | Reversible redox event observed. nih.gov |
Frustrated Lewis Pair (FLP) Chemistry and N-Benzyl-1,4-Dihydropyridines
Frustrated Lewis Pair (FLP) chemistry involves the use of sterically hindered Lewis acids and bases that are unable to form a classical adduct. This unquenched reactivity can be harnessed for various chemical transformations, including the activation of small molecules. N-benzyl-1,4-dihydropyridines have been shown to engage in FLP-type reactivity with strong, sterically demanding Lewis acids like tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃. royalsocietypublishing.org
The interaction between a 1-benzyl-1,4-dihydropyridine and B(C₆F₅)₃ does not result in a simple adduct. Instead, the Lewis acid abstracts a hydride (H⁻) from the 4-position of the dihydropyridine ring. This process is central to the subsequent chemical transformations observed in these systems. royalsocietypublishing.org
Formation and Stability of Pyridinium Borohydride (B1222165) Species
The reaction between 1-benzyl-1,4-dihydropyridine and the strong Lewis acid B(C₆F₅)₃ leads to the rapid and high-yield formation of a stable pyridinium borohydride species. royalsocietypublishing.org In this transformation, the dihydropyridine acts as a hydride donor, transferring a hydride ion to the boron center of the Lewis acid.
This reaction generates the corresponding N-benzylpyridinium cation and the [HB(C₆F₅)₃]⁻ borohydride anion. The formation of the aromatic pyridinium ring is confirmed by in situ NMR spectroscopy, with characteristic signals appearing within minutes of mixing the reactants. royalsocietypublishing.org The resulting pyridinium borohydride salt, [N-benzylpyridinium][HB(C₆F₅)₃], is remarkably stable, persisting in solution for over three hours at 70°C without decomposition. This stability contrasts with other systems where the generated borohydride might subsequently reduce the pyridinium cation. royalsocietypublishing.org
| Reactants | Product | Yield | Time | Stability |
| 1-Benzyl-1,4-dihydropyridine + B(C₆F₅)₃ | [N-benzylpyridinium][HB(C₆F₅)₃] | 94% | 10 min | Stable >3h at 70°C royalsocietypublishing.org |
Disproportionation Reactions Initiated by Lewis Acids
When N-benzyl-1,4-dihydropyridines are functionalized with acidic protons, such as those in amide or carboxylic acid moieties, their reaction with B(C₆F₅)₃ can initiate a disproportionation reaction. royalsocietypublishing.org In this process, one equivalent of the functionalized dihydropyridine is hydrogenated while a second equivalent is dehydrogenated to its corresponding pyridinium form.
The reaction is believed to proceed through a series of protonation and reduction steps. The Lewis acid likely coordinates to a basic site on the substituent (e.g., the carbonyl oxygen), which may facilitate an intermolecular proton transfer. The protonated dihydropyridine is then reduced by a second molecule of the starting dihydropyridine, which in turn becomes oxidized to the pyridinium species. This results in a net disproportionation where the dihydropyridine serves as both the hydrogen source and the hydrogen acceptor. royalsocietypublishing.org
Exploration of Transfer Hydrogenation-Type Mechanisms
The disproportionation reaction observed with functionalized N-benzyl-1,4-dihydropyridines in the presence of a Lewis acid is effectively a transfer hydrogenation-type mechanism. royalsocietypublishing.org In this context, one molecule of the dihydropyridine acts as the hydrogen donor to reduce another, protonated, dihydropyridine molecule. This avoids the use of external hydrogen sources like H₂ gas. lookchem.com
Radical Chemistry of 1,4-Dihydropyridine Derivatives
1,4-Dihydropyridine derivatives readily participate in radical chemistry, primarily through the formation of a radical cation via single-electron transfer. researchgate.net The oxidation of the 1,4-DHP ring leads to a pyridinyl radical, which is a key intermediate in many of its redox reactions. nih.govnih.gov The ease of formation and the subsequent reaction pathways of this radical are influenced by the substituents on the ring and at the nitrogen atom.
Photochemical studies have shown that 1,4-dihydropyridine derivatives can form diradicals upon irradiation. mdpi.com Furthermore, 4-alkyl-1,4-DHPs are widely used as precursors for alkyl radicals in C-C bond-forming reactions. This is typically achieved by oxidizing the DHP to its radical cation, which then fragments to release an alkyl radical. acs.orgnih.gov
The spin density in the pyridinium radical intermediate is calculated to reside primarily at the C4 position. nih.govnih.gov This explains the propensity for reactions, such as hydrogen atom abstraction or coupling, to occur at this site, ultimately leading to the formation of the stable 1,4-dihydropyridine product in reduction reactions that proceed via a two-step (e⁻/H•) mechanism.
Acyl Radical Generation from Acyl-1,4-Dihydropyridines
Acyl-1,4-dihydropyridines have emerged as versatile reagents for the generation of acyl radicals. amazonaws.comorganic-chemistry.org These bench-stable compounds can release acyl radicals under mild conditions, making them valuable alternatives to traditional methods. nih.gov The general mechanism involves a single-electron oxidation of the acyl-1,4-DHP. nih.gov This process is facilitated by the dihydropyridine ring, which can act as a single-electron reductant. nih.gov The resulting radical cation is unstable and fragments to release an acyl radical and a pyridinium salt. beilstein-journals.org The stability of the pyridinium byproduct drives the reaction forward. beilstein-journals.org
The generation of acyl radicals from these precursors has been demonstrated in various synthetic applications, including their addition to olefins, alkynes, and imines. nih.govamazonaws.com The operational simplicity and the ability to generate radicals without the need for harsh reagents have made acyl-1,4-DHPs attractive tools in modern organic chemistry. nih.gov
Photochemical, Thermal, and Electrochemical Activation for Radical Release
The release of acyl radicals from acyl-1,4-dihydropyridines can be initiated through several activation methods, including photochemical, thermal, and electrochemical means. nih.govamazonaws.com
Photochemical Activation: Acyl-1,4-DHPs can be directly excited by visible light to generate acyl radicals. nih.govlibretexts.org Spectroscopic analysis of benzoyl-1,4-DHP reveals an absorbance peak that extends into the visible range, allowing for activation with light sources such as green LEDs (525 nm). nih.gov This direct excitation can trigger an electron transfer process, leading to the formation of the acyl radical. nih.gov In some cases, this process can occur without the need for an external photocatalyst or photosensitizer. nih.gov The proposed mechanism involves the excited state of the acyl-1,4-DHP undergoing an electron transfer. nih.gov
Thermal Activation: Acyl radicals can also be generated from acyl-1,4-DHPs through thermal methods, often in the presence of a chemical oxidant. nih.govbeilstein-journals.org For instance, the use of a KBrO3/CoCl2 couple can induce a single-electron oxidation of the 1,4-DHP, leading to the formation of the desired radical species. nih.gov
Electrochemical Activation: Electrochemical methods provide another avenue for the generation of acyl radicals from acyl-1,4-DHPs. nih.gov Anodic electron transfer can activate the 1,4-DHP, initiating the radical release process. nih.gov This method has been successfully applied in reactions such as the addition of acyl radicals to carbon-carbon triple bonds. nih.gov The oxidation potential of the 1,4-DHP can be influenced by the solvent system, with the addition of co-solvents like trifluoroethanol (TFE) shown to decrease the oxidation potential and improve reaction yields. nih.gov
| Activation Method | Conditions | Key Features |
| Photochemical | Visible light (e.g., 390-525 nm), direct sunlight | Can proceed without external photocatalysts or photosensitizers. nih.gov |
| Thermal | Heat, often with a chemical oxidant (e.g., KBrO3/CoCl2) | Chemical initiation of single-electron oxidation. nih.gov |
| Electrochemical | Anodic electron transfer | Controlled generation of radicals via an applied potential. nih.gov |
Diradical Formation and Delocalization Pathways
The photochemistry of 1,4-dihydropyridine derivatives can also lead to the formation of diradical intermediates. wikipedia.org Irradiation of certain 4-aryl-3,5-dibenzoyl-1,4-dihydropyridines with a medium-pressure mercury-arc lamp (λ > 290 nm) in the presence of trapping agents like maleimides results in the formation of various cycloadducts. wikipedia.org The formation of these products suggests the involvement of intermolecular cycloaddition reactions proceeding through three distinct biradical intermediates. wikipedia.org This photochemical behavior highlights a different reaction pathway compared to analogous 1,4-DHP derivatives with different substituents. wikipedia.org These diradical intermediates offer a route to novel tricyclic and tetracyclic nitrogen-containing heterocyclic systems. wikipedia.org
Cycloaddition and Pericyclic Reactions
The unsaturated C=C double bond within the 5,6-unsubstituted 1,4-dihydropyridine ring system exhibits significant reactivity and can participate in various cycloaddition and pericyclic reactions. nih.gov Depending on the reaction partners and conditions, these 1,4-DHPs can function as either electron-rich or electron-deficient alkenes. nih.gov
Huisgen 1,4-Dipolar Cycloaddition Reactions
5,6-Unsubstituted 1,4-dihydropyridines, including derivatives like this compound, can act as electron-deficient alkenes in the Huisgen 1,4-dipolar cycloaddition. nih.gov This reaction involves the interaction of a Huisgen 1,4-dipole, typically generated in situ from the reaction of an aza-arene like isoquinoline (B145761) with an electron-deficient alkyne such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), with the 1,4-DHP. nih.gov
A plausible mechanism involves the initial formation of the Huisgen 1,4-dipole, followed by a Michael addition of this dipole to the 5,6-unsubstituted 1,4-dihydropyridine. nih.gov The resulting intermediate then undergoes an intramolecular coupling of the positive and negative charges to yield functionalized isoquinolino[1,2-f] nih.govrsc.orgnaphthyridines with high diastereoselectivity. nih.gov
An example of this reaction is the three-component reaction of isoquinoline, dialkyl acetylenedicarboxylates, and a 5,6-unsubstituted 1,4-dihydropyridine. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield |
| Isoquinoline | Dimethyl acetylenedicarboxylate | Trimethyl 4-benzyl-3-methyl-1-phenyl-4,4a,13b,13c-tetrahydro-1H-isoquinolino[1,2-f] nih.govrsc.orgnaphthyridine-2,5,6-tricarboxylate | 4a | 75% |
Formal [2+2] Cycloaddition Pathways
In the absence of the aza-arene component required for Huisgen dipole formation, 5,6-unsubstituted 1,4-dihydropyridines can undergo a formal [2+2] cycloaddition reaction with electron-deficient alkynes. nih.gov In this scenario, the 1,4-dihydropyridine acts as an active enamine. nih.gov The reaction is proposed to proceed via the addition of the 1,4-DHP to the alkyne, forming a zwitterionic adduct. nih.gov Subsequent direct coupling of the positive and negative charges in this intermediate leads to the formation of unique 2-azabicyclo[4.2.0]octa-3,7-dienes. nih.gov This pathway demonstrates the versatility of the 1,4-dihydropyridine scaffold in participating in different modes of cycloaddition.
Reactivity as Activated Alkenes (Dienophiles or Electron-Deficient Alkenes)
The reactivity of the double bond in 5,6-unsubstituted 1,4-dihydropyridines allows them to function as activated alkenes in various cycloaddition reactions. nih.gov Their behavior as either an electron-rich dienophile or an electron-deficient alkene is dependent on the nature of the reacting partner.
When reacting with a Huisgen 1,4-dipole, the 1,4-dihydropyridine behaves as an electron-deficient alkene. nih.gov Conversely, in formal [2+2] cycloadditions with electron-withdrawing alkynes, they can be considered to act as electron-rich alkenes (enamines). nih.gov This dual reactivity underscores the tunable electronic nature of the 1,4-dihydropyridine system, making it a valuable building block in the synthesis of complex heterocyclic structures. nih.gov
Structural Elucidation and Spectroscopic Characterization in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. Techniques such as ¹H, ¹³C, and two-dimensional NMR (e.g., COSY, HMQC, HMBC) allow for the unequivocal assignment of all signals, providing clear evidence of the compound's constitution. scielo.br
For 1-Benzyl-3-methyl-1,4-dihydropyridine, characteristic signals in the ¹H NMR spectrum confirm its structure. The presence of the N-benzyl group is typically identified by a singlet for the benzylic methylene (B1212753) protons (-CH₂-) and signals in the aromatic region for the phenyl group. nih.gov The protons on the dihydropyridine (B1217469) ring also exhibit distinct chemical shifts that confirm the 1,4-dihydro isomer. While specific experimental data for this compound is not extensively published, expected chemical shifts can be reliably estimated based on data from closely related N-benzyl and 3-methyl substituted 1,4-DHP analogues. scielo.brnih.gov
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds reported in the literature.
| Atom/Group | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Range from Analogues |
| H-2 | ¹H | ~6.8 - 7.2 | d | H-2/H-6: ~7.1 ppm scielo.br |
| H-4 | ¹H | ~3.2 - 3.6 | m | C4-H₂: ~3.17 ppm mdpi.com |
| H-5 | ¹H | ~4.6 - 5.0 | m | H-4/H-5: ~4.7-5.0 ppm scielo.br |
| H-6 | ¹H | ~5.8 - 6.2 | d | H-6: ~5.9 ppm scielo.br |
| 3-CH₃ | ¹H | ~1.9 - 2.2 | s | C2/C6-CH₃: ~2.2 ppm scielo.br |
| N-CH₂-Ph | ¹H | ~4.7 - 5.1 | s | N-CH₂: 4.68–5.12 ppm nih.gov |
| Phenyl-H | ¹H | ~7.2 - 7.4 | m | Phenyl-H: 6.7-7.3 ppm nih.gov |
| C-2 | ¹³C | ~140 - 145 | C-2/C-6: ~146 ppm scielo.br | |
| C-3 | ¹³C | ~100 - 105 | C-3/C-5: ~100 ppm scielo.br | |
| C-4 | ¹³C | ~25 - 30 | C-4: 20-30 ppm | |
| C-5 | ¹³C | ~95 - 100 | C-3/C-5: ~100 ppm scielo.br | |
| C-6 | ¹³C | ~125 - 130 | C-2/C-6: ~146 ppm scielo.br | |
| 3-CH₃ | ¹³C | ~18 - 22 | C-CH₃: ~19.5 ppm jsynthchem.com | |
| N-CH₂-Ph | ¹³C | ~55 - 60 | N-CH₂: ~51 ppm nih.gov | |
| Phenyl-C | ¹³C | ~127 - 138 | Phenyl-C: 126-142 ppm nih.gov |
In situ NMR spectroscopy is a powerful technique for gaining mechanistic insights by monitoring chemical reactions in real-time directly within the NMR tube. ed.ac.uk This method allows for the observation of reactant consumption, product formation, and the transient appearance of reaction intermediates without the need for isolation. ed.ac.uk
In the context of this compound, in situ NMR could be applied to monitor its synthesis, which is often achieved via the Hantzsch reaction or modifications thereof. researchgate.net By acquiring a series of NMR spectra at regular time intervals, one could track the disappearance of signals corresponding to the starting materials (e.g., an aldehyde, a β-ketoester, and a benzylamine (B48309) source) and the concurrent emergence of characteristic peaks for the 1,4-DHP product. nih.gov This approach provides valuable kinetic data and can help identify key intermediates, such as enamines or Knoevenagel condensation products, which have been established as part of the Hantzsch reaction mechanism. researchgate.net The ability to observe these species directly supports the proposed stepwise pathway of the reaction.
The oxidation of 1,4-dihydropyridines to their corresponding aromatic pyridine (B92270) derivatives is a core reaction related to their biological function and synthetic utility. mdpi.com This transformation from a non-aromatic diene system to a fully aromatic pyridinium (B92312) cation results in dramatic and easily identifiable changes in the NMR spectrum.
Upon oxidation of a 1,4-DHP, the most notable change in the ¹H NMR spectrum is the disappearance of the signals for the sp³-hybridized C4-protons and the proton on the nitrogen atom. researchgate.net Simultaneously, the remaining protons on the newly formed aromatic ring experience a significant downfield shift due to the effects of aromaticity and the positive charge on the nitrogen atom. For instance, the protons at positions equivalent to the original C2 and C6 positions would shift from the olefinic region (~5.8-7.2 ppm) to a much lower field, often greater than 8.0 ppm, which is characteristic of pyridinium salts. This oxidative aromatization provides a clear spectroscopic fingerprint, allowing for straightforward monitoring of the reaction's progress and confirmation of the product's identity. researchgate.net
X-ray Crystallography for Absolute Structure and Conformational Analysis
While NMR provides the connectivity of a molecule, single-crystal X-ray crystallography offers an unambiguous determination of its three-dimensional structure in the solid state. wikipedia.org This technique is the definitive method for establishing molecular geometry, bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.
X-ray diffraction analysis of 1,4-dihydropyridine derivatives reveals a characteristic, non-planar ring conformation. The 1,4-DHP ring typically adopts a flattened boat or shallow boat conformation. znaturforsch.com The degree of puckering and the specific conformation can be influenced by the nature and steric bulk of the substituents at various positions on the ring. znaturforsch.com
Although a specific crystal structure for this compound is not publicly available, data from closely related 1,4-DHP structures provide representative geometric parameters for the core ring system.
Table 2: Typical Bond Lengths and Angles for the 1,4-Dihydropyridine Ring Note: Data derived from published crystal structures of analogous 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates. znaturforsch.com
| Bond/Angle | Typical Value |
| N1—C2 | ~1.38 Å |
| C2—C3 | ~1.35 Å |
| C3—C4 | ~1.51 Å |
| C4—C5 | ~1.51 Å |
| C5—C6 | ~1.35 Å |
| N1—C6 | ~1.38 Å |
| C6—N1—C2 | ~122° |
| N1—C2—C3 | ~121° |
| C2—C3—C4 | ~120° |
| C3—C4—C5 | ~110° |
These structural details are vital for computational studies and for understanding structure-activity relationships, as the precise shape of the molecule often dictates its biological function.
This compound is itself achiral. However, many biologically active 1,4-DHP derivatives are chiral, typically due to the presence of four different substituents at the C4 position, creating a stereocenter. researchgate.netmdpi.com For these chiral molecules, the different enantiomers often exhibit distinct pharmacological activities. mdpi.com
X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. nih.gov By using X-rays of a specific wavelength that can induce anomalous dispersion effects, crystallographers can unambiguously assign the R or S configuration at a stereocenter. umt.edu This technique was crucial in determining the absolute configurations of many chiral 1,4-DHP drugs, providing essential information for medicinal chemistry and pharmacology. umt.edu
In mechanistic studies, X-ray crystallography provides irrefutable proof of the structure of starting materials, intermediates (if stable enough to be crystallized), and final products. This confirmation is a cornerstone of validating a proposed reaction pathway. For complex reactions where multiple isomers or rearrangement products are possible, obtaining a crystal structure of the isolated product provides definitive evidence of the reaction's outcome.
For example, in multi-component reactions like the Hantzsch synthesis, which can produce various isomers, crystallographic analysis of the final 1,4-dihydropyridine product confirms the regioselectivity of the cyclization. researchgate.net By verifying the exact connectivity and stereochemistry of the product, the crystallographic data directly supports a mechanism that leads to that specific outcome over other possibilities.
Complementary Spectroscopic Techniques in Mechanistic Studies of this compound
In the comprehensive analysis of this compound, particularly in the context of mechanistic studies, several spectroscopic techniques are employed to elucidate its structure and characterize its reactive intermediates. Beyond nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy and mass spectrometry (MS) offer invaluable complementary data. These methods allow for the confirmation of functional groups and the determination of molecular weight and fragmentation patterns, which are crucial for tracking chemical transformations.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the various functional groups present in a molecule. By measuring the absorption of infrared radiation at different frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the bonds within the molecular structure. For this compound, the IR spectrum would be expected to display a series of absorption bands that correspond to its key structural features, including the dihydropyridine ring, the benzyl (B1604629) substituent, and the methyl group.
While a specific, experimentally verified IR spectrum for this compound is not widely available in the public domain, the expected characteristic absorption bands can be predicted based on the known frequencies for its constituent functional groups. Studies on analogous N-benzyl 1,4-dihydropyridine derivatives have shown characteristic absorptions for C=O and C=C groups in the region of 1720–1600 cm⁻¹. nih.gov
The key functional groups and their anticipated IR absorption regions are detailed in the table below.
| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic Ring (Benzyl) | C-H | 3100 - 3000 | Stretching |
| C=C | 1600 - 1450 | Stretching | |
| Dihydropyridine Ring | =C-H | 3050 - 3010 | Stretching |
| C=C | ~1650 | Stretching | |
| Alkyl Groups (Benzyl CH₂, Methyl) | C-H | 2975 - 2850 | Stretching |
| C-H | 1470 - 1355 | Bending | |
| C-N Bond | C-N | 1350 - 1000 | Stretching |
Interactive Data Table: Predicted IR Absorption Bands for this compound (This table is based on typical IR absorption frequencies for the respective functional groups and may not represent experimentally verified data.)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Benzyl Group | 3080 - 3030 |
| Dihydropyridine =C-H Stretch | Dihydropyridine Ring | 3040 - 3010 |
| Alkyl C-H Stretch | Benzyl CH₂, Methyl | 2960 - 2850 |
| C=C Stretch (Aromatic) | Benzyl Group | ~1600, ~1495, ~1450 |
| C=C Stretch (Dihydropyridine) | Dihydropyridine Ring | ~1650 |
| C-N Stretch | Tertiary Amine | ~1200 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, this technique is used to determine its molecular weight and to gain insights into its structure through the analysis of its fragmentation pattern upon ionization.
The molecular formula of this compound is C₁₃H₁₅N. Its exact molecular weight is approximately 197.27 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected to appear at an m/z value corresponding to this molecular weight.
Upon ionization, typically through techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often predictable and provides a "fingerprint" that can be used to confirm the structure of the compound.
For N-benzyl substituted heterocyclic compounds, a common and significant fragmentation pathway is the cleavage of the benzylic C-N bond. This cleavage is favored because it leads to the formation of the stable benzyl cation (C₇H₇⁺). This fragment is often observed as a prominent peak in the mass spectrum at an m/z of 91. The observation of a strong signal at m/z 91 would be a key piece of evidence supporting the presence of the N-benzyl group.
Other potential fragments could arise from the loss of the methyl group or fragmentation of the dihydropyridine ring itself. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, which allows for the determination of their elemental composition, further confirming the identity of the compound. nih.gov
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | m/z (expected) | Significance |
| Molecular Ion | [C₁₃H₁₅N]⁺ | 197 | Corresponds to the molecular weight of the compound. |
| Benzyl Cation | [C₇H₇]⁺ | 91 | A key fragment indicating the presence of a benzyl group. |
| [M - CH₃]⁺ | [C₁₂H₁₂N]⁺ | 182 | Loss of the methyl group from the molecular ion. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. They allow for the detailed investigation of reaction pathways, the identification of transient species like transition states, and the calculation of activation energies, providing a deep understanding of reaction mechanisms.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. windows.net This process yields crucial data on bond lengths, bond angles, and dihedral angles. For 1-Benzyl-3-methyl-1,4-dihydropyridine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would reveal the characteristic boat-like conformation of the 1,4-dihydropyridine (B1200194) ring and the spatial orientation of the benzyl (B1604629) and methyl substituents. nih.govnih.gov
DFT is also used to map the energy profile of a reaction. By calculating the relative energies of reactants, intermediates, transition states, and products, a reaction's thermodynamic and kinetic feasibility can be assessed. biointerfaceresearch.com For instance, in the oxidation of this compound to its corresponding pyridinium (B92312) salt, DFT can elucidate the energy changes throughout the process.
Table 1: Representative Optimized Geometrical Parameters for a 1,4-Dihydropyridine Ring (Based on DFT Calculations) Note: This table presents typical values for the 1,4-DHP core; specific values for this compound would require dedicated calculation.
| Parameter | Bond/Angle | Typical Value |
|---|---|---|
| Bond Lengths (Å) | N1-C2 | ~1.38 Å |
| C2=C3 | ~1.36 Å | |
| C3-C4 | ~1.51 Å | |
| C4-C5 | ~1.51 Å | |
| C5=C6 | ~1.36 Å | |
| N1-C6 | ~1.38 Å | |
| Bond Angles (°) | C6-N1-C2 | ~122° |
| N1-C2=C3 | ~121° | |
| C2=C3-C4 | ~120° | |
| C3-C4-C5 | ~110° | |
| Dihedral Angles (°) | C6-N1-C2-C3 | ~5° |
| N1-C2-C3-C4 | ~-20° |
To understand the kinetics of a chemical reaction, it is essential to identify the transition state (TS), which is the maximum energy point along the minimum energy reaction pathway. biointerfaceresearch.com Computational algorithms can localize this first-order saddle point on the potential energy surface. A key confirmation of a true transition state is the presence of a single imaginary frequency in a vibrational frequency calculation, which corresponds to the motion of atoms along the reaction coordinate.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.net This calculation maps the reaction pathway from the transition state downhill to both the reactants and the products. IRC analysis confirms that the identified transition state correctly connects the desired reactant and product states, providing a complete picture of the reaction trajectory. researchgate.net
Analysis of Electronic Structure and Reactivity Descriptors
The arrangement of electrons within a molecule dictates its stability, reactivity, and physical properties. Computational methods provide a suite of descriptors that quantify these electronic characteristics.
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.
The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. For 1,4-dihydropyridine derivatives, the HOMO is typically localized on the electron-rich dihydropyridine (B1217469) ring, underscoring their function as reducing agents. The LUMO's energy relates to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. malayajournal.org A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov From these energies, global reactivity descriptors can be calculated. biointerfaceresearch.com
Table 2: Representative FMO Energies and Global Reactivity Descriptors for a 1,4-Dihydropyridine Derivative Note: Values are illustrative and based on typical findings for similar structures.
| Parameter | Symbol | Formula | Representative Value |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -5.5 eV |
| LUMO Energy | ELUMO | - | -0.5 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 eV |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.5 eV |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.0 eV |
| Electrophilicity Index | ω | μ² / (2η) | 1.8 eV |
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. windows.net It is particularly useful for studying charge delocalization and hyperconjugative interactions, which contribute to molecular stability. The analysis examines interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Mulliken population analysis is a method used to calculate the partial charge on each atom in a molecule from the results of a quantum chemical calculation. uni-muenchen.de By partitioning the total electron density among the constituent atoms, it provides a simple, qualitative picture of charge distribution. This information is valuable for identifying potential sites for nucleophilic or electrophilic attack.
In this compound, the nitrogen atom is expected to carry a significant negative charge due to its high electronegativity and lone pair of electrons, making it a nucleophilic center. Conversely, the hydrogen atom attached to the nitrogen (in an unsubstituted 1,4-DHP) and the carbons of the benzyl ring might carry partial positive charges. It is important to note that Mulliken charges are known to be sensitive to the basis set used in the calculation and are best used for qualitative comparisons. uni-muenchen.de
Table 3: Illustrative Mulliken Atomic Charges for Key Atoms in this compound Note: These values are hypothetical and serve to illustrate the expected charge distribution.
| Atom | Hypothetical Mulliken Charge (a.u.) |
|---|---|
| N1 (Ring Nitrogen) | -0.45 |
| C2 (Ring Carbon) | +0.15 |
| C3 (Ring Carbon) | -0.20 |
| C4 (Ring Carbon) | +0.05 |
| C (Methyl Carbon) | -0.10 |
| C (Benzylic Carbon) | +0.12 |
Thermodynamic and Kinetic Modeling of Chemical Processes
Thermodynamic and kinetic modeling are crucial for elucidating the reaction mechanisms and predicting the chemical behavior of this compound. These computational approaches allow for the quantitative assessment of key parameters that govern its reactivity, particularly in processes such as hydride transfer, a characteristic reaction of dihydropyridines.
The ability of this compound to act as a hydride donor is fundamental to its chemical function. The hydride dissociation energy (HDE) is a critical thermodynamic parameter that quantifies the ease with which the dihydropyridine ring can release a hydride ion. A lower HDE indicates a stronger hydride donating ability. Similarly, the proton affinity (PA) of the corresponding pyridinium cation provides insight into the stability of the oxidized form of the molecule.
Computational methods, particularly density functional theory (DFT), are widely employed to calculate these properties. These calculations typically involve geometry optimization of the ground state of the dihydropyridine and the corresponding pyridinium cation, followed by frequency calculations to obtain zero-point vibrational energies and thermal corrections.
Interactive Table: Calculated Thermodynamic Properties of Dihydropyridine Derivatives
| Property | Calculated Value (kcal/mol) | Method |
|---|---|---|
| Hydride Dissociation Energy | 65-75 | DFT (B3LYP) |
| Proton Affinity | 220-230 | DFT (B3LYP) |
Note: The values presented are typical for N-substituted dihydropyridines and may vary for this compound.
The standard redox potential (E°) is a measure of the tendency of a chemical species to be reduced. For this compound, the redox potential is associated with the two-electron oxidation process that converts the dihydropyridine to the corresponding pyridinium salt. Computational prediction of redox potentials is a valuable tool for understanding the electron transfer properties of this molecule.
The prediction of redox potentials can be achieved through thermodynamic cycles, such as the Born-Haber cycle, in conjunction with quantum chemical calculations. These calculations require accurate determination of the free energies of the species involved in the redox reaction in both the gas phase and solution. Solvation effects are often accounted for using continuum solvation models like the Polarizable Continuum Model (PCM).
Interactive Table: Factors Influencing the Redox Potential of Dihydropyridines
| Factor | Effect on Redox Potential |
|---|---|
| Electron-donating substituents | Decreases (easier to oxidize) |
| Electron-withdrawing substituents | Increases (harder to oxidize) |
Kinetic isotope effects (KIEs) are changes in the reaction rate when an atom in the reactant is replaced by one of its isotopes. princeton.edu The study of KIEs provides valuable information about the transition state of a reaction and can help to elucidate the reaction mechanism. princeton.eduepfl.ch For reactions involving this compound, such as hydride transfer, substituting the transferring hydrogen with deuterium (B1214612) can lead to a significant KIE.
Computational methods can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically labeled and unlabeled species. ethz.chnih.gov The magnitude of the predicted KIE can then be compared with experimental data to validate the proposed reaction mechanism. A large primary KIE (kH/kD > 2) is often indicative of a transition state where the C-H bond is significantly broken.
Interactive Table: Representative Calculated Kinetic Isotope Effects for Hydride Transfer
| Reaction System | Calculated kH/kD | Computational Method |
|---|---|---|
| Dihydropyridine + Acceptor | 5-7 | Variational Transition State Theory (VTST) |
Note: The specific value of the KIE is highly dependent on the reaction and the theoretical model used.
Molecular Dynamics and Conformational Studies
The biological and chemical activity of this compound is intrinsically linked to its three-dimensional structure and conformational dynamics. Molecular dynamics (MD) simulations and other conformational analysis techniques provide a detailed picture of the molecule's flexibility and preferred shapes. nih.govnih.gov
The substituents on the dihydropyridine ring, particularly the benzyl group at the N1 position, are not static but can rotate around single bonds. This rotation gives rise to different rotational isomers, or rotamers, which can have different energies and reactivities. The orientation of the benzyl group relative to the dihydropyridine ring can influence the steric accessibility of the reactive sites and the electronic properties of the molecule.
Computational studies can map the potential energy surface for bond rotation, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule behaves in different environments and how its conformation might change upon binding to a biological target.
Contrary to a simple planar representation, the 1,4-dihydropyridine ring is non-planar and can adopt various puckered conformations. researchgate.net The degree and nature of this puckering can significantly impact the molecule's reactivity. Common conformations include boat and envelope forms. The specific puckering mode is influenced by the nature of the substituents on the ring.
Computational geometry optimization can predict the most stable ring conformation. researchgate.net Furthermore, molecular dynamics simulations can explore the dynamic interconversion between different puckered forms, providing a more complete understanding of the conformational landscape of the dihydropyridine ring. ijsrset.com
Interactive Table: Common Puckering Descriptors for Dihydropyridine Rings
| Puckering Parameter | Description |
|---|---|
| Cremer-Pople parameters | Quantify the degree and type of ring puckering |
Applications in Organic Synthesis and Materials Science Excluding Biological Contexts
General Hydride Donor Applications in Organic Transformations
The core reactivity of 1-Benzyl-3-methyl-1,4-dihydropyridine lies in its capacity to act as a hydride (H⁻) donor. Upon donation of a hydride from its C4 position, the dihydropyridine (B1217469) ring aromatizes to form a stable pyridinium (B92312) ion, which provides the thermodynamic driving force for the reaction. This reactivity is central to its application in the reduction of various unsaturated functional groups.
Selective Reductions of Activated Olefins and Carbonyl Compounds
N-Benzyl-1,4-dihydropyridine derivatives are effective reagents for the 1,4-conjugate reduction of α,β-unsaturated carbonyl compounds, such as chalcones, and the 1,2-reduction of activated carbonyls. These reductions typically proceed under mild conditions and exhibit high chemoselectivity, often leaving other reducible functional groups intact. The reaction is frequently catalyzed by a Brønsted or Lewis acid, which activates the substrate towards hydride attack.
For instance, the reduction of various substituted chalcones can be achieved in good to excellent yields. The selectivity for 1,4-reduction is generally high, affording the corresponding saturated ketones as the major products.
Table 1: Selective Reduction of Activated Olefins with an N-Benzyl-1,4-dihydropyridine Analog This table presents representative data for the reduction of α,β-unsaturated ketones, demonstrating the efficiency of dihydropyridine-mediated hydride transfer.
| Entry | Substrate (Chalcone Derivative) | Product (Saturated Ketone) | Yield (%) |
| 1 | Chalcone | 1,3-Diphenyl-1-propanone | 92 |
| 2 | 4-Methylchalcone | 3-Phenyl-1-(p-tolyl)propan-1-one | 88 |
| 3 | 4-Methoxychalcone | 1-(4-Methoxyphenyl)-3-phenylpropan-1-one | 95 |
| 4 | 4-Chlorochalcone | 1-(4-Chlorophenyl)-3-phenylpropan-1-one | 85 |
Similarly, activated carbonyl compounds, particularly those adjacent to electron-withdrawing groups or incorporated in strained ring systems, are susceptible to reduction. The choice of solvent and catalyst can influence the reaction rate and selectivity.
Enantioselective Reductions utilizing Chiral Derivatives
The synthesis of chiral, non-racemic alcohols and amines is a cornerstone of modern organic synthesis. Chiral derivatives of 1,4-dihydropyridines, often used in conjunction with a chiral catalyst, have been developed to achieve enantioselective reductions. In these systems, a chiral environment is created around the reacting centers, directing the hydride transfer to one face of the prochiral substrate.
A notable approach involves the use of chiral Brønsted acids, such as BINOL-derived phosphoric acids, to catalyze the reaction between an N-benzyl β-aminobutenoate (a precursor to a chiral DHP) and an unsaturated substrate like cinnamaldehyde. This methodology allows for the synthesis of highly substituted, chiral 1,4-dihydropyridines which can then act as chiral hydride donors in subsequent transformations. While direct enantioselective reductions using a stoichiometric chiral N-benzyl-DHP are less common, their catalytic generation and in-situ use in asymmetric transfer hydrogenations represent a powerful strategy.
Table 2: Enantioselective Reduction of an Imine with a Chiral Dihydropyridine/Brønsted Acid System Illustrative results for the asymmetric reduction of a representative prochiral imine, highlighting the potential for high enantioselectivity.
| Entry | Substrate (Imine) | Catalyst System | Product (Amine) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | N-Benzylidene-aniline | Chiral Phosphoric Acid + Hantzsch Ester | N-Benzylaniline | 95 | 92 |
| 2 | N-(1-Phenylethylidene)aniline | Chiral Phosphoric Acid + Hantzsch Ester | N-(1-Phenylethyl)aniline | 89 | 94 |
Formation of Borohydride (B1222165) Species as Novel Reducing Agents
A significant advancement in the application of N-benzyl-1,4-dihydropyridines is their reaction with strong Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to generate novel borohydride species. This reaction constitutes a formal transfer of a hydride from the dihydropyridine to the boron center.
The combination of 1-benzyl-1,4-dihydropyridine with B(C₆F₅)₃ leads to the rapid and high-yield formation of a stable pyridinium borohydride species, specifically [HB(C₆F₅)₃]⁻ paired with the N-benzylpyridinium cation. nih.gov This transformation effectively converts the mild organic hydride donor into a more potent borohydride reducing agent, expanding its synthetic utility. The reaction proceeds efficiently, yielding the borohydride in as little as 10 minutes with reported yields up to 94%. nih.gov This method provides a new route to borohydrides using biologically inspired hydride sources, circumventing traditional synthesis pathways that often require harsher reagents. nih.gov
Acylation Reactions Mediated by Acyl Radicals
Beyond their role as hydride donors, 4-acyl substituted N-benzyl-1,4-dihydropyridines have been developed as powerful precursors for acyl radicals. Under photochemical, thermal, or electrochemical conditions, these bench-stable compounds can undergo a single-electron transfer followed by fragmentation, or direct homolytic cleavage, to release an acyl radical and a dihydropyridinyl radical. This mode of reactivity opens avenues for a wide range of acylation reactions.
Intermolecular Acyl Radical Additions to Unsaturated Systems (Olefins, Alkynes, Imines)
The acyl radicals generated from 4-acyl-1,4-DHPs readily participate in intermolecular addition reactions with various unsaturated partners. This serves as a versatile method for the formation of new carbon-carbon bonds and the synthesis of ketones and other carbonyl-containing compounds.
Olefins: Acyl radicals add to electron-deficient olefins (Michael acceptors) and styrenes to generate new carbon-centered radicals, which are then typically quenched by a hydrogen atom source or participate in further radical-radical coupling reactions.
Alkynes: The addition to alkynes provides a route to α,β-unsaturated ketones (enones) after the intermediate vinyl radical is quenched.
Imines: Trapping of acyl radicals by imines or their derivatives, such as N-acylhydrazones, leads to the synthesis of α-amino ketones, a valuable structural motif.
These reactions often proceed under mild conditions, sometimes using visible light without the need for an external photocatalyst, making them attractive from a green chemistry perspective.
Applications in Late-Stage Functionalization of Complex Molecules
The ability to generate acyl radicals under mild conditions makes 4-acyl-1,4-dihydropyridines particularly suitable for the late-stage functionalization of complex molecules, such as natural products and pharmaceuticals. This strategy allows for the direct installation of an acyl group onto a pre-existing molecular scaffold, avoiding the need for de novo synthesis.
A key application is in Minisci-type reactions, where acyl radicals add to protonated N-heteroarenes. This allows for the direct C-H acylation of these important heterocycles. The radical nature of the reaction often provides complementary regioselectivity to traditional polar reactions. The method has been successfully applied to modify pharmaceutically relevant substrates, demonstrating its practical utility in medicinal chemistry and drug discovery.
Construction of Complex Heterocyclic and Carbocyclic Architectures
The 1,4-dihydropyridine (B1200194) ring serves as a versatile synthon for the assembly of polycyclic nitrogen-containing frameworks. Its embedded enamine-like reactivity allows it to participate in various cycloaddition and condensation reactions, leading to the formation of fused heterocyclic systems.
The synthesis of tetrahydroquinoline moieties fused to a pyridine (B92270) ring represents a significant area in heterocyclic chemistry. While direct cycloaddition reactions using this compound are not extensively documented for this specific purpose, related strategies such as the Povarov reaction (an aza-Diels-Alder reaction) provide a powerful tool for constructing the core tetrahydroquinoline skeleton. rsc.orgresearchgate.net This reaction typically involves the condensation of an aniline (B41778), an aldehyde, and an activated alkene.
In a related approach, highly functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines, which are a class of pyrido-fused quinolines, have been synthesized through mechanochemical aza-vinylogous Povarov reactions. nih.gov This methodology involves a sequential multicomponent synthesis where an aniline derivative reacts with a glyoxal (B1671930) derivative and a dienophile under ball-milling conditions, affording the complex fused structure in good to excellent yields. nih.gov Such strategies highlight the utility of multicomponent reactions in assembling complex heterocyclic systems related to pyrido-fused tetrahydroquinolines.
The construction of multi-annulated naphthyridine derivatives, such as hexahydrobenzo[h] nih.govrsc.orgnaphthyridines, requires sophisticated synthetic strategies. Although a direct route from this compound is not a standard reported method, the synthesis of related hexahydrodibenzo[b,h] rsc.orgnih.govnaphthyridines has been achieved using an intramolecular Povarov reaction catalyzed by Lewis acids like bismuth(III) chloride. researchgate.net This approach involves an aza-Diels-Alder cycloaddition where an aldehyde, functionalized with a dienophile, reacts with an aromatic amine to build the fused polycyclic system with high regioselectivity. researchgate.net
Similarly, other isomers such as hexahydrobenzo[b]pyrimido[4,5-h] rsc.orgnih.govnaphthyridines have been synthesized via an intramolecular inverse electron demand hetero-Diels-Alder reaction, demonstrating the versatility of cycloaddition strategies in accessing these complex scaffolds. nih.gov These methods underscore the modular nature of building such frameworks, which could potentially be adapted to utilize dihydropyridine-derived intermediates.
The synthesis of exceptionally complex heterocyclic systems like exo-hexahydrochromeno[3,4-h] nih.govrsc.orgnaphthyridine-3-carboxylates is a formidable challenge in organic synthesis. Currently, there is a lack of specific published literature detailing the synthesis of this precise structure using this compound or other precursors. However, the principles for constructing related fused chromene and pyran systems can be illustrated by other synthetic methods. For instance, new representatives of furo[2',3':4,5]pyrano[3,2-c]chromene-carboxylates have been obtained from the reactions of alkyl 3-bromo-3-nitroacrylates with heterocyclic CH-acids under simple conditions. beilstein-journals.org This demonstrates a strategy for building fused oxygen-containing rings onto existing heterocyclic cores, a key step in the potential assembly of chromeno-naphthyridine structures.
Biomimetic Synthetic Transformations (e.g., Alkaloid Synthesis)
One of the most significant roles of 1,4-dihydropyridines in organic synthesis is their function as mimics of the biological reducing agent nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). scispace.comwjpmr.com Hantzsch esters, including N-substituted 1,4-DHPs, are widely used as hydride donors in various biomimetic reduction reactions. This reactivity is central to their application in the synthesis of natural products, particularly alkaloids.
The dihydropyridine scaffold has been explored as a critical intermediate in the synthesis of complex alkaloids. For example, a 1,2-dihydropyridine derivative serves as a key intermediate in a biomimetic synthesis of Strychnos alkaloids. rsc.org The structural and electronic resemblance of 1,4-DHPs to NADH allows them to participate in reduction steps that mirror biosynthetic pathways, providing a powerful tool for the strategic synthesis of intricate natural product architectures.
Aromatization Reactions to Substituted Pyridine Derivatives
The oxidative aromatization of the 1,4-dihydropyridine ring is a cornerstone reaction and one of the most accessible methods for synthesizing polysubstituted pyridine derivatives. wikipedia.org The thermodynamic driving force for this transformation is the formation of the stable, aromatic pyridine ring. A vast array of oxidizing agents and reaction conditions have been developed to achieve this conversion efficiently and under mild conditions, avoiding the harshness of classical oxidants like nitric acid or potassium permanganate. wikipedia.orgut.ac.ir
The choice of oxidant can influence the reaction's efficiency, selectivity, and compatibility with various functional groups on the 1,4-DHP scaffold. Research has focused on developing milder and more environmentally benign methods. For instance, laccase-catalyzed oxidation using aerial oxygen provides a green chemistry approach to pyridine synthesis. rsc.org Other effective reagents include ceric ammonium (B1175870) nitrate (B79036) (CAN), manganese triacetate, and various dichromate salts. ut.ac.irresearchgate.net In some cases, particularly with free radical reagents like benzoyl peroxide, 1,4-DHPs bearing a benzyl (B1604629) group at the 4-position can undergo dealkylation during aromatization due to the stability of the resulting benzyl radical. ut.ac.ir
The table below summarizes various reagents used for the aromatization of Hantzsch 1,4-dihydropyridines.
| Oxidizing Agent | Conditions | Yield | Reference |
|---|---|---|---|
| Heteropolyacid (H6PMo9V3O40) | Refluxing acetic acid | High | nih.gov |
| Laccase / O2 | Mild conditions | Up to 95% | rsc.org |
| Thallium Triacetate | Room temperature | High | researchgate.net |
| Ceric Ammonium Nitrate (CAN) | - | Excellent | researchgate.net |
| Manganese Triacetate | - | High | researchgate.net |
| Iodine | Refluxing methanol | - | wikipedia.org |
| Diphenylpicrylhydrazyl (DPPH) | Reflux | Varies | ut.ac.ir |
Advanced Topics and Future Research Directions
Development of Novel Catalytic Systems for 1,4-Dihydropyridine-Mediated Transformations
The classical role of 1,4-dihydropyridines as stoichiometric hydride donors is being eclipsed by their integration into sophisticated catalytic cycles, enabling a wide range of chemical transformations.
Organocatalysis: Chiral organocatalysts have been instrumental in unlocking the potential of DHPs for asymmetric synthesis. For instance, chiral imidazolidinones and phosphoric acids (CPAs) have been successfully employed to catalyze enantioselective transfer hydrogenation reactions where a Hantzsch ester serves as the hydride source. These bio-inspired systems mimic the function of NADH cofactors, reducing α,β-unsaturated aldehydes and ketones with high levels of stereocontrol.
Photoredox and Dual Catalysis: A paradigm shift in DHP chemistry has been spurred by the advent of photoredox catalysis. Here, 1,4-DHPs are not merely hydride donors but can also function as single-electron donors or precursors to alkyl radicals. Under visible light irradiation, a photocatalyst can oxidize a 4-alkyl-1,4-DHP, leading to the formation of an alkyl radical. This radical can then be engaged in various C-C bond-forming reactions, a strategy that has been powerfully combined with nickel catalysis in dual catalytic systems to achieve cross-coupling reactions.
The following table summarizes representative catalytic systems utilizing 1,4-dihydropyridines.
| Catalytic System | DHP Role | Transformation Example | Catalyst Type | Ref. |
| Chiral Phosphoric Acid (TRIP) | Hydride Source | Asymmetric Conjugate Reduction of Enones | Organocatalyst | |
| Chiral Imidazolidinone | Hydride Source | Asymmetric Reduction of Unsaturated Aldehydes | Organocatalyst | |
| Ir(ppy)₃ / NiCl₂·glyme | Alkyl Radical Precursor | Asymmetric C(sp²)–C(sp³) Cross-Coupling | Photoredox/Nickel Dual Catalysis | |
| Ru(bpy)₃²⁺ | Single-Electron Donor | Reductive Dechlorination of Aryl Chlorides | Photocatalyst |
Exploration of Unprecedented Reaction Pathways and Mechanistic Revelations
Beyond their established role in hydride transfer, N-benzyl-1,4-dihydropyridines are involved in a variety of non-classical reaction pathways, many of which are driven by radical intermediates or unique cycloaddition capabilities.
Radical-Mediated Pathways: The single-electron oxidation of 1,4-DHPs has opened a rich field of radical chemistry. Acyl- and alkyl-substituted DHPs can serve as efficient precursors to acyl and alkyl radicals, respectively. These radicals can participate in Minisci-type reactions for the functionalization of heteroarenes, as well as in conjugate additions and radical-polar crossover reactions for the synthesis of complex molecules like cyclopropanes. Mechanistic studies have confirmed the radical chain nature of some of these transformations through quantum yield measurements.
Cycloaddition Reactions: Certain N-benzyl-1,4-dihydropyridine derivatives, particularly those with unsubstituted C5 and C6 positions, exhibit unique reactivity as activated alkenes. They can participate as dienophiles in domino reactions and formal [2+2] cycloadditions. For example, the reaction of 5,6-unsubstituted N-benzyl-1,4-dihydropyridines with isoquinoline (B145761) and dialkyl acetylenedicarboxylates can produce complex, polycyclic nitrogen-containing heterocycles with high diastereoselectivity. nih.gov
Mechanistic Dichotomies: The fundamental mechanism of hydrogen transfer from 1,4-dihydropyridines continues to be a subject of detailed investigation. While the direct, one-step hydride transfer is the commonly accepted pathway, computational studies suggest that an alternative Alder-Ene-like mechanism may be plausible under certain conditions, particularly with specific substrates like α,β-unsaturated nitriles. researchgate.net Density Functional Theory (DFT) calculations have shown that these pathways can be viewed as two ends of a continuous mechanistic spectrum, with transition states displaying significant aromatic features. researchgate.net
Rational Design and Synthesis of Advanced N-Benzyl-1,4-Dihydropyridine Analogs with Tailored Reactivity
The systematic modification of the 1,4-dihydropyridine (B1200194) scaffold, particularly at the N1-position with benzyl (B1604629) groups and their derivatives, allows for the fine-tuning of the molecule's electronic, steric, and physicochemical properties. This rational design approach is crucial for developing advanced analogs with tailored chemical reactivity and specific functions.
Influence of N-Substitution on Redox Properties: The substituent on the nitrogen atom significantly influences the oxidation potential and reactivity of the DHP ring. Electrochemical studies have demonstrated that N-alkylation, such as with a benzyl group, alters the oxidation mechanism compared to N-H analogs. This tuning of redox properties is critical for their application in photoredox catalysis, where the ease of single-electron transfer is a key parameter. Furthermore, deprotonation of N-H dihydropyridines creates potent anionic photoreductants with significantly lowered oxidation potentials, a feature that can be modulated by other substituents on the ring.
Synthesis of Functionalized Analogs: Researchers have developed synthetic strategies to introduce a wide array of functional groups onto the N-benzyl-1,4-dihydropyridine core. For example, bromination of the methyl groups at the C2 and C6 positions of an N-benzyl-1,4-DHP followed by nucleophilic substitution allows for the attachment of various moieties, such as pyridinium (B92312) salts. This approach has been used to create novel amphiphilic N-benzyl-1,4-DHP derivatives for applications in materials science, such as self-assembling systems for nanoparticle formation. acs.org The introduction of the N-benzyl group in these systems was shown to significantly alter their self-assembly and physicochemical properties. acs.org
Integration of Multiscale Computational Approaches with Experimental Validation for Predictive Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of 1,4-dihydropyridine systems. By integrating theoretical calculations with experimental results, researchers can gain deep mechanistic insights and rationally design more effective molecules and reactions.
Elucidating Reaction Mechanisms: Density Functional Theory (DFT) is widely used to investigate the complex reaction mechanisms of 1,4-DHPs. For example, DFT calculations have been employed to map the potential energy surfaces for the Hantzsch reaction, explaining the chemoselectivity between 1,4-DHP and 1,2-DHP products by analyzing the energy barriers of key transition states. scirp.org Such studies help in optimizing reaction conditions to favor the desired isomer. Computational models have also been crucial in exploring the mechanistic spectrum between direct hydride transfer and Alder-Ene pathways, explaining stereochemical outcomes and identifying previously uncharacterized products. researchgate.net
Predicting Reactivity and Guiding Synthesis: Quantum chemical calculations can predict the reactivity of DHP derivatives, guiding the synthesis of new analogs with desired properties. For instance, DFT has been used to compare the reactivity of different reactants in the Hantzsch synthesis to optimize reaction yields for P-glycoprotein inhibitors. By calculating and analyzing Frontier Molecular Orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps, researchers can select reactants that lead to higher yields without the need for a catalyst. nih.gov This predictive power accelerates the discovery and optimization of synthetic routes.
The following table presents examples of computational methods applied to the study of 1,4-dihydropyridines.
| Computational Method | Application | Key Findings |
| Density Functional Theory (DFT) | Hantzsch Reaction Chemoselectivity | Reaction energy barriers of key intermediates determine the ratio of 1,4-DHP to 1,2-DHP products. scirp.org |
| Ab Initio and DFT | Hydride Transfer Mechanism | Reaction can proceed via a highly asynchronous, nearly stepwise pathway with an aromatic-like transition state. researchgate.net |
| DFT and QSAR | Design of Antihypertensive Agents | HOMO energy, dipole moment, and solvation energy are crucial parameters for biological activity. |
| Molecular Docking and Dynamics | Enzyme Inhibition Studies | Elucidates binding interactions and stability of DHP-ligand complexes in active sites. |
Sustainable and Green Chemistry Methodologies in the Synthesis and Utilization of 1,4-Dihydropyridine Derivatives
In line with the principles of green chemistry, significant efforts have been directed towards developing sustainable methods for the synthesis and application of 1,4-dihydropyridines. These approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous materials.
Solvent-Free and Catalyst-Free Conditions: A major focus has been the elimination of volatile organic solvents. The classic Hantzsch synthesis has been successfully adapted to solvent-free conditions, often utilizing grinding (mechanochemistry) or ultrasound irradiation. nih.govresearchgate.net These methods not only reduce environmental impact but also frequently lead to shorter reaction times and higher yields. In some cases, the reaction can proceed efficiently without any catalyst, further enhancing its green credentials. acs.org
Green Catalysts and Media: When a catalyst is necessary, the focus has shifted to heterogeneous, recyclable, and environmentally benign options. Nanocatalysts, such as polyindole/TiO₂, CuO nanoflakes, and various magnetic nanoparticles, have been employed for the efficient synthesis of DHPs under mild, often solvent-free, conditions. scirp.org Aqueous media, including "on-water" conditions and micellar solutions, have also been explored as green alternatives to traditional organic solvents. nih.gov Recently, plant-derived catalysts, produced through phytomanagement strategies, have been used for the sustainable oxidation of Hantzsch esters. rsc.org
Energy-Efficient Methodologies: The use of alternative energy sources like microwave irradiation and ultrasound has become popular for accelerating DHP synthesis. These techniques often lead to dramatic reductions in reaction times compared to conventional heating. Furthermore, the development of continuous-flow microreactor systems for DHP synthesis represents a significant advancement, allowing for rapid reaction optimization, improved safety, and easier scalability.
The table below highlights various green chemistry approaches for the synthesis of 1,4-dihydropyridines.
| Green Methodology | Reaction Conditions | Advantages |
| Solvent-Free Synthesis | Grinding or neat reaction mixture at 50-80 °C | Reduces solvent waste, simplifies workup, often high yields. scirp.orgopensciencepublications.com |
| Ultrasound Irradiation | Room temperature, no solvent or catalyst | Mild conditions, short reaction times (minutes), high yields. nih.gov |
| Aqueous Media | Vigorous stirring in water at 70 °C, catalyst-free | Environmentally benign solvent, avoids toxic reagents. nih.gov |
| Nanocatalysis (e.g., Polyindole/TiO₂) | 5 mol% catalyst, 50 °C, solvent-free | High efficiency, catalyst recyclability, mild conditions. scirp.org |
| Flow Chemistry | Continuous-flow microreactor, elevated temperature | Rapid (minutes), scalable, excellent process control. scispace.com |
Q & A
Q. What synthetic routes are optimal for synthesizing 1-Benzyl-3-methyl-1,4-dihydropyridine, and how can reaction yields be maximized?
Methodological Answer: The Hantzsch dihydropyridine synthesis is a foundational approach, modified by substituting benzyl and methyl groups at the N1 and C3 positions, respectively. A typical protocol involves refluxing a mixture of benzaldehyde derivatives, methyl acetoacetate, and ammonium acetate in ethanol. Catalytic acids (e.g., acetic acid) enhance cyclization. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >90% purity. Yield optimization requires strict stoichiometric control of benzylating agents to avoid over-alkylation byproducts .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, methyl groups at δ 2.1–2.5 ppm). ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) and aromatic carbons.
- HPLC-UV: Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30 v/v) and UV detection at 254 nm assess purity (>98%).
- Mass Spectrometry: ESI-MS detects the molecular ion peak (e.g., [M+H]⁺ at m/z 242) and fragmentation patterns .
Q. How can researchers mitigate common side reactions during synthesis, such as oxidation or dimerization?
Methodological Answer:
- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of the dihydropyridine ring.
- Low-Temperature Quenching: Rapid cooling after reflux minimizes dimerization.
- Additive Use: Antioxidants like BHT (butylated hydroxytoluene) stabilize intermediates during purification .
Advanced Research Questions
Q. How do electronic effects of the benzyl and methyl substituents influence the redox behavior of this compound?
Methodological Answer: Cyclic voltammetry (CV) in anhydrous acetonitrile with a Ag/AgCl reference electrode reveals oxidation potentials (e.g., Epa ≈ +1.2 V vs. SCE). The benzyl group’s electron-donating resonance stabilizes the oxidized form, while the methyl group’s inductive effect modulates ring strain. Complementary DFT calculations (B3LYP/6-31G*) correlate substituent effects with experimental redox gaps .
Q. How can computational modeling resolve discrepancies in reported stability data under ambient vs. inert conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model degradation pathways in oxygen-rich vs. inert environments.
- Thermogravimetric Analysis (TGA): Quantify thermal stability (e.g., decomposition onset at 180°C in air vs. 210°C under nitrogen).
- LC-MS Degradation Profiling: Identify oxidation byproducts (e.g., pyridine derivatives) to validate computational predictions .
Q. What experimental designs are suitable for studying the tautomeric equilibrium of this compound in varying solvent polarities?
Methodological Answer:
- Solvatochromic UV-Vis Studies: Measure λmax shifts in solvents (e.g., hexane vs. DMSO) to assess tautomer prevalence.
- Variable-Temperature NMR: Monitor proton exchange rates (e.g., NH signals) to quantify equilibrium constants.
- Dielectric Constant Correlation: Plot tautomer ratios against solvent polarity indices (e.g., Reichardt’s ET(30)) .
Q. How can surface adsorption properties of this compound impact its reactivity in heterogeneous catalysis?
Methodological Answer:
- X-ray Photoelectron Spectroscopy (XPS): Analyze binding energy shifts of N1s electrons on catalytic surfaces (e.g., Pd/C).
- In Situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy): Track intermediate formation during hydrogenation.
- BET Surface Area Analysis: Correlate pore size/distribution with adsorption efficiency .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?
Methodological Answer:
- Dose-Response Reproducibility: Validate assays (e.g., IC50 in enzyme inhibition) across multiple cell lines.
- Metabolite Profiling: Use HRMS to confirm compound integrity in biological matrices.
- Structural-Activity Relationship (SAR) Studies: Systematically vary substituents to isolate contributing factors (e.g., benzyl vs. phenyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
